Methyl4-{[ethyl(methyl)amino]methyl}benzoate
Description
Methyl4-{[ethyl(methyl)amino]methyl}benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is a derivative of benzoic acid and is used in various chemical and industrial applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 4-[[ethyl(methyl)amino]methyl]benzoate |
InChI |
InChI=1S/C12H17NO2/c1-4-13(2)9-10-5-7-11(8-6-10)12(14)15-3/h5-8H,4,9H2,1-3H3 |
InChI Key |
SVRAXIKGSSCXMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl4-{[ethyl(methyl)amino]methyl}benzoate can be synthesized through the esterification of benzoic acid derivatives with alcohols in the presence of an acid catalyst . The reaction typically involves the use of methanol and an acid catalyst such as sulfuric acid to produce the ester.
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions
Methyl4-{[ethyl(methyl)amino]methyl}benzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield alcohols or aldehydes, depending on the reducing agent used.
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Aminolysis: Ammonia or primary/secondary amines.
Major Products
Hydrolysis: Benzoic acid and methanol.
Reduction: Benzyl alcohol or benzaldehyde.
Aminolysis: Amides of benzoic acid.
Scientific Research Applications
Methyl4-{[ethyl(methyl)amino]methyl}benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: In the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: In the production of fragrances, flavors, and dyes.
Mechanism of Action
The mechanism of action of Methyl4-{[ethyl(methyl)amino]methyl}benzoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to alcohols or aldehydes through the transfer of hydride ions .
Comparison with Similar Compounds
Methyl4-{[ethyl(methyl)amino]methyl}benzoate can be compared with other esters such as:
Methyl acetate: A simpler ester with similar hydrolysis and reduction reactions.
Ethyl benzoate: Another benzoic acid ester with similar chemical properties but different physical characteristics.
Methyl 4-aminobenzoate: A related compound with an amino group, used in similar applications.
These compounds share similar chemical reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts.
Biological Activity
Methyl 4-{[ethyl(methyl)amino]methyl}benzoate, also known as an aminomethyl benzoate derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Methyl 4-{[ethyl(methyl)amino]methyl}benzoate is characterized by a benzoate structure with an aminomethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 209.27 g/mol. The compound features both an ester and an amine functional group, which contribute to its reactivity and biological activity.
Synthesis
The synthesis of methyl 4-{[ethyl(methyl)amino]methyl}benzoate typically involves the reaction of methyl 4-aminobenzoate with ethyl methylamine in the presence of suitable coupling agents. Various synthetic routes can yield this compound, allowing for modifications that enhance its biological properties.
Anticancer Activity
Recent studies have explored the anticancer potential of aminomethyl benzoate derivatives, including methyl 4-{[ethyl(methyl)amino]methyl}benzoate. These compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing similar structures were evaluated for their inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer progression. Compounds demonstrated up to 92% inhibition against specific kinases at low concentrations (10 nM) .
Antimicrobial Properties
Methyl 4-{[ethyl(methyl)amino]methyl}benzoate has also been assessed for its antimicrobial properties. Preliminary findings indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
The biological activity of methyl 4-{[ethyl(methyl)amino]methyl}benzoate can be attributed to its ability to interact with various biological targets:
- Receptor Tyrosine Kinases (RTKs) : The compound may inhibit RTKs involved in cell proliferation and survival, leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : The structural features allow for disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that methyl 4-{[ethyl(methyl)amino]methyl}benzoate significantly reduces cell viability in human cancer cell lines, with IC50 values indicating potent cytotoxic effects.
- Antimicrobial Testing : Clinical isolates of bacteria were treated with varying concentrations of the compound, resulting in a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 4-(aminomethyl)benzoate | C9H11NO2 | Anticancer, Antimicrobial |
| Ethyl 4-(methylamino)benzoate | C10H13NO2 | Anticancer |
| Methyl 4-(dimethylamino)benzoate | C10H13N | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
